Tritc-DHPE: A Technical Guide to Structure, Properties, and Applications
Tritc-DHPE: A Technical Guide to Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritc-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescently labeled phospholipid probe widely utilized in the study of lipid bilayers and cellular membranes. This lipophilic molecule consists of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid anchor conjugated to the bright, red-orange fluorescent dye, Tetramethylrhodamine isothiocyanate (TRITC). Its integration into lipid membranes allows for the investigation of various cellular and biophysical processes, including membrane fusion, lipid trafficking, and the dynamics of lipid domains. This guide provides a comprehensive overview of the structure, properties, and key experimental applications of Tritc-DHPE.
Chemical Structure and Physicochemical Properties
Tritc-DHPE is characterized by its amphipathic nature, with the hydrophobic dihexadecanoyl lipid tails anchoring the molecule within the lipid bilayer and the hydrophilic headgroup, to which the TRITC fluorophore is attached, residing at the membrane-water interface.
Table 1: Physicochemical Properties of Tritc-DHPE
| Property | Value | Reference |
| Chemical Formula | C68H110N5O11PS | [1] |
| Molecular Weight | 1236.67 g/mol | [1] |
| Appearance | Dark solid | [1] |
| Solubility | Soluble in chloroform and DMSO | [1][2] |
Spectral Properties
The fluorescent properties of Tritc-DHPE are conferred by the TRITC fluorophore. It exhibits strong absorption and emission in the orange-red region of the visible spectrum, making it compatible with common fluorescence microscopy and spectroscopy instrumentation.
Table 2: Spectral Properties of Tritc-DHPE
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 540 - 557 nm | |
| Emission Maximum (λem) | 566 - 576 nm | |
| Extinction Coefficient (ε) | ~80,000 cm-1M-1 (for TRITC) | |
| Quantum Yield (Φ) | High | |
| Fluorescence Lifetime (τ) | ~2.5 ns (for TRITC) |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent and local environment.
Key Applications and Experimental Protocols
Tritc-DHPE is a versatile tool in membrane biology and biophysics. Its primary applications include its use as a Fluorescence Resonance Energy Transfer (FRET) acceptor, a tracer for membrane trafficking, and in membrane fusion assays.
FRET-Based Membrane Fusion/Lipid Mixing Assay
A primary application of Tritc-DHPE is in Förster Resonance Energy Transfer (FRET) assays to monitor membrane fusion and lipid mixing. In this setup, Tritc-DHPE serves as the acceptor fluorophore, typically paired with a donor fluorophore-labeled lipid such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). The principle of this assay is that when donor and acceptor probes are in close proximity within the same membrane, the fluorescence of the donor is quenched, and sensitized emission from the acceptor can be observed. Upon fusion with an unlabeled membrane, the probes become diluted, leading to a decrease in FRET efficiency and an increase in donor fluorescence.
Caption: Workflow for a FRET-based membrane fusion assay using Tritc-DHPE.
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Liposome Preparation:
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Prepare two populations of small unilamellar vesicles (SUVs) by extrusion.
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Labeled Liposomes: Prepare a lipid mixture (e.g., 98 mol% POPC, 1 mol% NBD-PE, and 1 mol% Tritc-DHPE) in chloroform. Dry the lipid mixture under a stream of nitrogen to form a thin film, followed by vacuum desiccation for at least 1 hour to remove residual solvent. Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) and extrude through a polycarbonate membrane with a 100 nm pore size.
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Unlabeled Liposomes: Prepare a second population of liposomes using 100% POPC following the same procedure.
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Fusion Assay:
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In a fluorescence cuvette, add the unlabeled liposomes to the desired final concentration.
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Add the labeled liposomes to the cuvette at a concentration that results in a 10:1 ratio of unlabeled to labeled liposomes.
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Record the baseline fluorescence of the NBD donor (excitation at ~460 nm, emission at ~535 nm).
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Initiate fusion by adding a fusogenic agent (e.g., polyethylene glycol (PEG) to a final concentration of 5-10% w/v, or Ca²⁺ for assays with fusogenic proteins).
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Continuously monitor the increase in NBD fluorescence over time.
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Data Analysis:
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To determine the maximum (100%) fluorescence, add a detergent (e.g., Triton X-100 to a final concentration of 0.1% v/v) to completely disrupt the liposomes and eliminate FRET.
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Normalize the fluorescence data, where 0% represents the initial fluorescence before the addition of the fusogen, and 100% is the fluorescence after detergent solubilization.
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The rate of fluorescence increase reflects the kinetics of lipid mixing.
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Cellular Labeling and Fluorescence Microscopy
Tritc-DHPE can be used to label the plasma membrane of living cells for fluorescence microscopy studies of membrane dynamics and trafficking events such as endocytosis.
Caption: Workflow for labeling live cell membranes with Tritc-DHPE.
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Cell Preparation:
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Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
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Probe Preparation:
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Prepare a stock solution of Tritc-DHPE in a suitable organic solvent such as chloroform or DMSO (e.g., 1 mg/mL).
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Prepare a working solution by diluting the stock solution in a serum-free cell culture medium to a final concentration of 5-10 µM. Vortex briefly to ensure dispersion.
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Cell Staining:
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Aspirate the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
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Add the Tritc-DHPE working solution to the cells and incubate for 10-20 minutes at 37°C in a cell culture incubator.
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Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unbound probe.
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Imaging:
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Add fresh, pre-warmed culture medium (with serum) to the cells.
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Image the cells using a fluorescence microscope equipped with a suitable filter set for TRITC (e.g., excitation ~540/25 nm, emission ~605/55 nm).
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Time-lapse imaging can be performed to observe the internalization of the probe and track endocytic pathways.
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Conclusion
Tritc-DHPE is a robust and widely used fluorescent lipid probe with well-characterized physicochemical and spectral properties. Its utility in FRET-based assays provides a powerful method for studying membrane fusion and lipid mixing events in both model and biological membranes. Furthermore, its ability to label cellular membranes enables the visualization and tracking of dynamic membrane processes in living cells. The experimental protocols provided in this guide offer a starting point for researchers to employ Tritc-DHPE in their investigations of membrane biology.
